3-(2,3-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,3-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a mouthful, but let’s break it down This compound belongs to the class of heterocyclic organic molecules, combining various functional groups
Chemical Formula: CHClNS
Molecular Weight: 397.28 g/mol
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate precursors. For instance:
Triazole Formation: The triazole ring can be synthesized by reacting an appropriate hydrazide with a suitable isocyanate.
Thiadiazole Formation: The thiadiazole ring can be formed by cyclization of a thiosemicarbazide derivative.
Reaction Conditions:
Triazole Formation: Typically carried out under mild conditions (room temperature or slightly elevated temperatures) using a base as a catalyst.
Thiadiazole Formation: Requires heating in a solvent (e.g., DMF or DMSO) with a suitable acid catalyst.
Industrial Production:
Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions and purification steps ensures high yield and purity.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Substituents on the phenyl ring can be modified via nucleophilic substitution reactions.
Reduction: Reduction of the triazole or thiadiazole ring may yield different products.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or aryl halides in the presence of a base (e.g., NaOH or KOH).
Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., Pd/C).
Major Products:
The specific products depend on the reaction conditions and substituents. Examples include N-alkylated derivatives, halogenated compounds, and reduced forms.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: Investigated for potential therapeutic properties (e.g., antimicrobial, anticancer, or anti-inflammatory effects).
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Industry: Employed in materials science (e.g., organic semiconductors) due to its unique structure.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzyme activity. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While this compound is unique due to its fused triazolo-thiadiazole structure, similar compounds include:
3,5-dimethyl-1,2,4-triazole: Lacks the thiadiazole ring.
1,2,4-triazole: A simpler triazole without the phenyl group.
Other triazoles and thiadiazoles: Explore related structures.
Remember, this compound’s versatility makes it intriguing for both fundamental research and practical applications.
Properties
Molecular Formula |
C16H14Cl2N6S |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14Cl2N6S/c1-4-23-9(3)12(8(2)21-23)15-22-24-14(19-20-16(24)25-15)10-6-5-7-11(17)13(10)18/h5-7H,4H2,1-3H3 |
InChI Key |
IHWUBBVKMZGWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=C(C(=CC=C4)Cl)Cl)C |
Origin of Product |
United States |
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